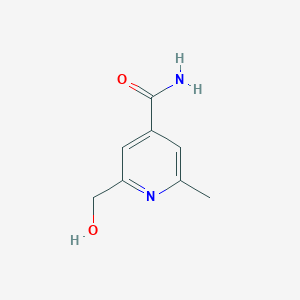
2-Hydroxymethyl-6-methyl-isonicotinamide
描述
2-Hydroxymethyl-6-methyl-isonicotinamide is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Q. Basic: What are the established synthetic routes for 2-Hydroxymethyl-6-methyl-isonicotinamide, and what analytical techniques are recommended for confirming its structure?
Answer:
The synthesis of this compound typically involves functional group transformations of nicotinamide derivatives. Common approaches include:
- Hydroxymethylation of a pre-existing methyl-substituted pyridine core using formaldehyde under controlled pH conditions.
- Amidation of carboxylic acid precursors, such as 2-Hydroxy-6-methylisonicotinic acid (CAS 86454-13-9, molecular formula C₇H₇NO₃), via coupling reagents like EDCI or HOBt .
For structural confirmation:
- X-ray crystallography (using software like ORTEP-3 for visualization) provides unambiguous confirmation of molecular geometry .
- NMR spectroscopy (¹H/¹³C) identifies proton environments and substituent positions, with tautomeric forms distinguishable via chemical shifts .
- Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.
Q. Advanced: How can researchers resolve contradictions in spectroscopic data obtained during characterization?
Answer:
Contradictions in spectroscopic data (e.g., unexpected NMR peaks or inconsistent mass fragments) require systematic validation:
- Cross-technique correlation : Compare data from complementary methods (e.g., IR for functional groups vs. NMR for proton environments).
- Computational modeling : Use DFT calculations to predict NMR chemical shifts or optimize tautomeric structures, aligning theoretical and experimental results .
- Isotopic labeling : Introduce deuterium or ¹³C labels to trace ambiguous signals.
- Crystallographic validation : Resolve ambiguities in tautomerism or stereochemistry via single-crystal X-ray analysis .
Q. Basic: What are the key physicochemical properties of this compound that influence its reactivity and stability?
Answer:
Critical properties include:
- Solubility : Limited aqueous solubility (due to aromatic and hydroxymethyl groups) necessitates polar aprotic solvents (e.g., DMSO) for reactions .
- pKa : The hydroxymethyl group (pKa ~12–14) impacts protonation states under acidic/basic conditions, affecting reaction pathways.
- Thermal stability : Decomposition observed above 200°C (TGA data), requiring low-temperature storage and inert atmospheres for long-term stability .
Q. Advanced: What strategies optimize the yield and purity of this compound during multi-step synthesis?
Answer:
Optimization strategies include:
- Stepwise intermediate purification : Use column chromatography or recrystallization after each synthetic step to eliminate byproducts .
- Catalytic efficiency : Employ palladium or enzyme catalysts for selective hydroxymethylation, reducing side reactions.
- In situ monitoring : Track reaction progress via TLC or HPLC to identify kinetic bottlenecks.
- DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent ratios) to identify optimal conditions .
Q. Basic: Which spectroscopic methods reliably distinguish between tautomeric forms of this compound?
Answer:
Tautomeric equilibria (e.g., hydroxypyridine vs. pyridone forms) are identifiable via:
- ¹H NMR : Distinct chemical shifts for hydroxyl protons (δ 10–12 ppm for enol vs. δ 5–6 ppm for keto forms) .
- IR spectroscopy : Stretching frequencies for C=O (1650–1750 cm⁻¹) vs. O–H (3200–3600 cm⁻¹) .
- X-ray crystallography : Resolves tautomeric forms definitively by locating hydrogen atoms .
Q. Advanced: How should researchers design in vitro bioactivity studies to account for metabolic interference?
Answer:
To mitigate metabolic interference:
- Metabolite profiling : Pre-screen liver microsomes or S9 fractions to identify potential metabolites using LC-MS .
- Cellular uptake assays : Quantify intracellular concentrations via fluorophore tagging or radiolabeling.
- Enzyme inhibition controls : Include pan-inhibitors (e.g., CYP450 inhibitors) to isolate target pathways.
- Dose-response curves : Use Hill equation modeling to differentiate specific activity from non-specific effects .
Q. Advanced: What computational tools are effective for predicting the reactivity of this compound in catalytic systems?
Answer:
- Molecular docking : Predict binding affinities with target enzymes using AutoDock Vina or Schrödinger Suite.
- DFT calculations : Gaussian or ORCA software models transition states and reaction pathways (e.g., hydroxymethyl group participation) .
- Machine learning : Train models on existing nicotinamide reactivity datasets to forecast regioselectivity.
属性
分子式 |
C8H10N2O2 |
|---|---|
分子量 |
166.18 g/mol |
IUPAC 名称 |
2-(hydroxymethyl)-6-methylpyridine-4-carboxamide |
InChI |
InChI=1S/C8H10N2O2/c1-5-2-6(8(9)12)3-7(4-11)10-5/h2-3,11H,4H2,1H3,(H2,9,12) |
InChI 键 |
QPMNKVOHGGHIMO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=N1)CO)C(=O)N |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













